Dodecyl 4-nitrophenyl ether

Overview

Description

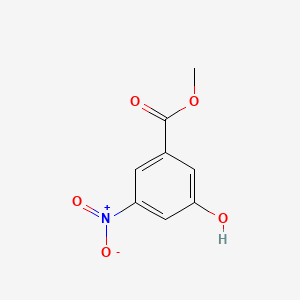

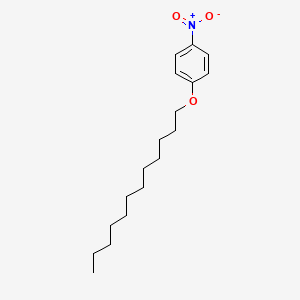

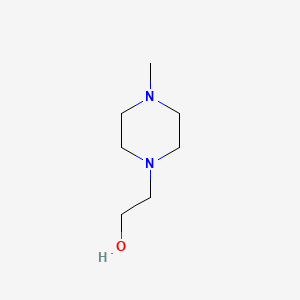

Dodecyl 4-nitrophenyl ether is a compound with the molecular formula C18H29NO3 . It is often used as a plasticizer during electrode preparation .

Molecular Structure Analysis

The molecular weight of Dodecyl 4-nitrophenyl ether is 307.4 g/mol . Its molecular structure includes a long chain of carbon atoms attached to a nitrophenyl group . The InChI representation of the molecule isInChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17 (13-15-18)19 (20)21/h12-15H,2-11,16H2,1H3 . Physical And Chemical Properties Analysis

Dodecyl 4-nitrophenyl ether has a molecular weight of 307.4 g/mol . It has a computed XLogP3 value of 7.4, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has a rotatable bond count of 12 . Its exact mass and monoisotopic mass are both 307.21474379 g/mol . The topological polar surface area is 55 Ų .Scientific Research Applications

C18H29NO3 C_{18}H_{29}NO_{3} C18H29NO3

and a molecular weight of 307.437 . It has various applications in scientific research due to its unique chemical properties. Below is a comprehensive analysis focusing on six distinct applications, each detailed in its own section.Photonic Crystal Fibers (PCFs)

Dodecyl 4-nitrophenyl ether: can be utilized in the development of specialty Photonic Crystal Fibers (PCFs) . PCFs are a type of optical fiber that uses photonic crystals to confine light in novel ways. The compound’s properties may be leveraged to enhance the performance of PCFs in applications such as nonlinear optics, interferometry, beam delivery, laser science, telecommunications, quantum optics, sensing, and microscopy .

Polymer Synthesis

The compound serves as a monomer in the precise synthesis of custom-tailored polymers . Its inclusion in polymer chains can lead to materials with well-defined structures and controllable properties. This is particularly valuable in creating polymers with specific mechanical, thermal, or conductive properties for use in various industrial and research applications .

Ion-Selective Electrodes

In analytical chemistry, Dodecyl 4-nitrophenyl ether is used in the preparation of PVC membrane cocktails with multi-wall carbon nanotubes. These are employed in solid-contact ion-selective electrodes (ISEs), which are crucial for measuring the concentration of specific ions in a solution .

Electro Membrane Extraction

This compound enhances the extraction of nonpolar drugs during electro membrane extraction processes. It is particularly useful in maximizing extraction recovery, which is essential for the analysis of various substances in complex matrices .

Photocatalysis

4-N-Dodecyloxynitrobenzene: may find applications in the field of photocatalysis . Photocatalytic processes are important in environmental remediation and energy conversion, and the compound’s properties could be harnessed to improve the efficiency and selectivity of these reactions .

Semiconductor Research

The compound’s unique characteristics make it suitable for use in semiconductor research , particularly in the study of organic semiconductors. Its molecular structure could be beneficial in understanding charge transport mechanisms and in the development of organic electronic devices .

Safety and Hazards

Dodecyl 4-nitrophenyl ether is harmful if swallowed and causes skin and serious eye irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

1-dodecoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOAOBWVYOLSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215360 | |

| Record name | p-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65039-18-1 | |

| Record name | p-Nitrophenyl dodecyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065039181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DODECYL 4-NITROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)